molecular formula C7H12N4O2S B2392404 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide CAS No. 202460-51-3

6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide

Cat. No.: B2392404
CAS No.: 202460-51-3
M. Wt: 216.26
InChI Key: NBONKAUTOVDNNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloropyridine-6-sulfonamide with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(2-aminoethylamino)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c8-3-4-10-7-2-1-6(5-11-7)14(9,12)13/h1-2,5H,3-4,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBONKAUTOVDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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